4-(2,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
Beschreibung
4-(2,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 2-aminopyrimidine core substituted with a 2,4-dimethylphenyl group (A-ring) and a 2-methoxyphenyl group (B-ring). The compound’s structure combines electron-donating methyl and methoxy substituents, which influence its electronic, steric, and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-8-9-14(13(2)10-12)16-11-17(22-19(20)21-16)15-6-4-5-7-18(15)23-3/h4-11H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKKWDKQKOYJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,4-dimethylphenyl and 2-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Amination: The final step involves the introduction of the amine group at the 2-position of the pyrimidine ring. This can be accomplished through a Buchwald-Hartwig amination reaction using palladium catalysts and suitable ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The compound can participate in various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using halogens (Cl₂, Br₂) or halogenating agents (N-bromosuccinimide), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), and sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl).
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Hydrogenated pyrimidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(2,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor modulation, the compound may act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Compound 13 (pyridinyl A-ring) shows potent antitrypanosomal activity, likely due to hydrogen bonding via the pyridine nitrogen . In contrast, dichlorophenyl analogs (e.g., 5i) exhibit urease inhibition, where electron-withdrawing Cl groups enhance electrophilic interactions . The target compound’s 2,4-dimethylphenyl group may improve metabolic stability compared to halogenated analogs.
- Methoxy Positioning : A 2-methoxyphenyl B-ring is a common feature in active compounds (e.g., compound 13 and the target), suggesting its role in π-π stacking or hydrophobic interactions .
Structural and Conformational Analysis
Table 2: Structural Features Impacting Activity
Key Observations :
- Dihedral Angles : Analogous compounds (e.g., ) show dihedral angles of ~12° between the pyrimidine core and aryl rings, minimizing steric clash and optimizing binding pocket fit. The target compound likely adopts a similar conformation.
- Hydrogen Bonding: The 2-amine group in pyrimidines often acts as a hydrogen bond donor, critical for target engagement . The methoxy group may participate in weak interactions, as seen in compound 13 .
Pharmacological and Toxicity Profiles
- Antitrypanosomal Activity: Compound 13’s IC₅₀ of 0.38 µM highlights the efficacy of pyridinyl-methoxyphenyl combinations . The target’s dimethylphenyl group may reduce cytotoxicity compared to halogenated analogs, as methyl groups are less prone to forming reactive metabolites.
- Anticancer Potential: Dichlorophenyl derivatives (e.g., s9 in ) show IC₅₀ values of ~1.26 µM in HCT116 cells. The target’s dimethyl groups could lower potency but improve safety margins.
- Toxicity : Halogenated compounds (e.g., ) are often discontinued due to toxicity, whereas methyl/methoxy groups are generally better tolerated.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
